BVT-14225

Description

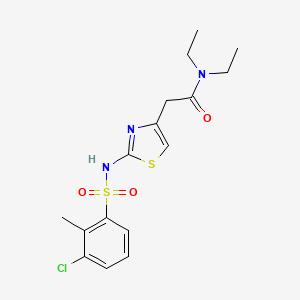

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O3S2/c1-4-20(5-2)15(21)9-12-10-24-16(18-12)19-25(22,23)14-8-6-7-13(17)11(14)3/h6-8,10H,4-5,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFMZAHWOASGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of BVT-14225

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By blocking the conversion of inactive cortisone to active cortisol, this compound effectively reduces intracellular glucocorticoid concentrations in key metabolic tissues. This mechanism of action holds significant therapeutic potential for the treatment of metabolic disorders such as type 2 diabetes and obesity, where excess local glucocorticoid activity is implicated in pathophysiology. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of 11β-HSD1 in Metabolic Disease

Glucocorticoids, such as cortisol, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While systemic glucocorticoid levels are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, the intracellular concentration of active glucocorticoids is further modulated by the activity of 11β-hydroxysteroid dehydrogenases.[1]

There are two main isoforms of this enzyme:

-

11β-HSD1: Primarily acts as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling within target tissues. It is highly expressed in metabolically active tissues such as the liver, adipose tissue, and skeletal muscle.

-

11β-HSD2: Functions as a dehydrogenase, inactivating cortisol to cortisone. This isoform is predominantly found in mineralocorticoid target tissues like the kidney, protecting the mineralocorticoid receptor from illicit occupation by cortisol.

In metabolic diseases like obesity and type 2 diabetes, the expression and activity of 11β-HSD1 are often upregulated in adipose tissue and the liver. This leads to local glucocorticoid excess, which can contribute to insulin resistance, visceral obesity, and other features of the metabolic syndrome. Consequently, selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy.

This compound: A Selective Inhibitor of 11β-HSD1

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the human 11β-HSD1 enzyme.[2] Its inhibitory action on this key enzyme forms the basis of its potential therapeutic effects in metabolic disorders.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data available for this compound, highlighting its potency and selectivity.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 for 11β-HSD1 | 52 nM | Human | Enzyme Assay | [2] |

| Inhibition at 10 µM | 90% | Human | Enzyme Assay | [2] |

| Selectivity | Selective for 11β-HSD1 over 11β-HSD2 | Human | Not specified | [3] |

| In Vivo Efficacy | Reduced blood glucose | Rat | Streptozotocin-induced diabetes model | Not specified |

Signaling Pathway of 11β-HSD1 and its Inhibition by this compound

The primary mechanism of this compound involves the direct inhibition of 11β-HSD1, which in turn modulates the downstream signaling pathways affected by glucocorticoids.

Caption: this compound inhibits 11β-HSD1, preventing the conversion of inactive cortisone to active cortisol.

As depicted in the diagram, the inhibition of 11β-HSD1 by this compound leads to a reduction in intracellular cortisol levels. This, in turn, decreases the activation of the glucocorticoid receptor (GR) and the subsequent transcription of target genes that promote gluconeogenesis and decrease glucose uptake, ultimately leading to improved insulin sensitivity.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro 11β-HSD1 Enzyme Inhibition Assay

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against 11β-HSD1.

Caption: Workflow for determining the IC50 of this compound against 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Detection system (e.g., HPLC, ELISA kit for cortisol, or radiolabeled cortisone and scintillation counter)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to be tested.

-

In a reaction vessel, combine the recombinant 11β-HSD1 enzyme, NADPH, and the various concentrations of this compound in the assay buffer.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding cortisone.

-

Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

-

Quantify the amount of cortisol produced using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Streptozotocin-Induced Diabetic Rat Model

This protocol outlines the induction of a diabetic model in rats to evaluate the in vivo efficacy of this compound.[5][6][7][8]

Caption: Workflow for evaluating the in vivo efficacy of this compound in a diabetic rat model.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

This compound

-

Vehicle for this compound administration

-

Glucometer and test strips

Procedure:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Induce diabetes by a single intraperitoneal injection of STZ (typically 50-65 mg/kg body weight) dissolved in cold citrate buffer.

-

Monitor the blood glucose levels of the rats periodically. Diabetes is typically confirmed when fasting blood glucose levels are consistently above 250 mg/dL.

-

Once diabetes is established, divide the rats into control and treatment groups.

-

Administer this compound (e.g., at a dose of 50 mg/kg) or the vehicle to the respective groups daily via oral gavage for a predetermined period (e.g., 2-4 weeks).

-

Monitor blood glucose levels, body weight, and other relevant metabolic parameters throughout the study.

-

At the end of the treatment period, collect blood and tissue samples for further analysis (e.g., plasma insulin levels, tissue 11β-HSD1 activity).

-

Analyze the data to determine the effect of this compound on the measured parameters compared to the vehicle control group.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of 11β-HSD1 with a clear mechanism of action that targets the intracellular production of active glucocorticoids. The preclinical data, although limited in the public domain, suggest its potential as a therapeutic agent for metabolic disorders. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic profile, as well as to investigate its efficacy and safety in clinical trials. The development of selective 11β-HSD1 inhibitors like this compound represents a promising avenue for addressing the unmet medical needs in the management of type 2 diabetes and obesity.

References

- 1. Inhibition of 11β-HSD1 Expression by Insulin in Skin: Impact for Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US20050020550A1 - Selective testicular 11beta-HSD inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of BVT-14225: A Selective 11β-HSD1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. By blocking the conversion of inactive cortisone to active cortisol within key metabolic tissues, this compound presents a promising therapeutic strategy for these conditions. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, and selectivity. Detailed experimental methodologies for assessing 11β-HSD1 inhibition are also presented, alongside visualizations of the relevant biological pathways and experimental workflows. While specific in vivo studies and clinical trial data for this compound are not publicly available, this guide consolidates the existing knowledge to inform future research and development efforts.

Introduction

The global prevalence of metabolic diseases, including type 2 diabetes and obesity, necessitates the development of novel therapeutic interventions. One promising target in this area is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This intracellular enzyme is highly expressed in metabolic tissues such as the liver and adipose tissue, where it catalyzes the reduction of inactive cortisone to the active glucocorticoid, cortisol.[1] Elevated intracellular cortisol levels are associated with insulin resistance, visceral obesity, and dyslipidemia. Consequently, the inhibition of 11β-HSD1 is a compelling strategy to mitigate the detrimental effects of excess glucocorticoid signaling in these tissues.[2]

This compound is a member of the arylsulfonamidothiazole class of compounds and has been identified as a potent and selective inhibitor of human 11β-HSD1.[2][3] Its ability to selectively target 11β-HSD1 over the isoform 11β-HSD2, which is crucial for renal mineralocorticoid receptor protection, suggests a favorable safety profile.[2] This document aims to provide a detailed technical guide on the therapeutic potential of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the active site of the 11β-HSD1 enzyme. This inhibition prevents the conversion of cortisone to cortisol, thereby reducing intracellular glucocorticoid concentrations in target tissues. The selective nature of this compound for 11β-HSD1 is critical, as the inhibition of 11β-HSD2 could lead to adverse effects such as hypertension and hypokalemia due to the illicit activation of the mineralocorticoid receptor by cortisol.[2]

The proposed mechanism of action for the therapeutic benefit of this compound in metabolic diseases is illustrated in the following signaling pathway diagram.

Caption: Signaling pathway of 11β-HSD1 and its inhibition by this compound.

Quantitative Data

The in vitro potency and selectivity of this compound have been characterized and are summarized in the table below. This data highlights its potent inhibition of the human 11β-HSD1 enzyme and its significant selectivity over the 11β-HSD2 isoform.

| Parameter | This compound | Reference Compound (BVT-2733) | Reference |

| Human 11β-HSD1 IC50 | 52 nM | 3341 nM | [2] |

| Mouse 11β-HSD1 IC50 | 284 nM | 96 nM | [2] |

| Human 11β-HSD2 IC50 | >10,000 nM | >10,000 nM | [2] |

| Selectivity (Human 11β-HSD2 / 11β-HSD1) | >192-fold | >3-fold | [2] |

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay

A detailed protocol for determining the in vitro potency (IC50) of compounds against 11β-HSD1 is crucial for drug discovery efforts. The following is a representative protocol based on published methods for similar inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Scintillation proximity assay (SPA) beads conjugated with an anti-cortisol antibody

-

Tritiated cortisol ([³H]-cortisol) for competition

-

Assay buffer (e.g., Tris-HCl with EDTA and NaCl)

-

Test compound (this compound) dissolved in DMSO

-

Microplates (e.g., 96-well or 384-well)

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, add the assay buffer, recombinant human 11β-HSD1 enzyme, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the conversion of cortisone to cortisol.

-

Stop the reaction by adding a stopping solution (e.g., a solution containing a high concentration of a known inhibitor like carbenoxolone).

-

Add the SPA beads coated with an anti-cortisol antibody and a known amount of [³H]-cortisol.

-

Incubate the plate to allow the unlabeled cortisol produced by the enzyme and the [³H]-cortisol to compete for binding to the antibody on the SPA beads.

-

Measure the radioactivity using a scintillation counter. The amount of bound [³H]-cortisol is inversely proportional to the amount of cortisol produced by the enzyme.

-

Calculate the percent inhibition of 11β-HSD1 activity for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.

In Vivo Efficacy Study in a Mouse Model of Diabetes (Representative Protocol)

While a specific in vivo protocol for this compound is not publicly available, the following is a representative methodology based on studies with similar 11β-HSD1 inhibitors, such as BVT-2733, in diabetic mouse models.[2]

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of type 2 diabetes, such as the KKAy mouse model.

Animal Model: Male KKAy mice, which spontaneously develop obesity, hyperglycemia, and insulin resistance.

Experimental Groups:

-

Vehicle control group (e.g., administered carboxymethyl cellulose)

-

This compound treatment group (e.g., 50 mg/kg, administered orally once daily)

-

Positive control group (e.g., a clinically used anti-diabetic agent)

Procedure:

-

Acclimatize the KKAy mice for at least one week before the start of the experiment.

-

Randomly assign the mice to the different treatment groups.

-

Administer the vehicle, this compound, or positive control orally once daily for a specified duration (e.g., 14 days).

-

Monitor body weight and food intake regularly throughout the study.

-

Measure fasting blood glucose levels at baseline and at regular intervals during the treatment period.

-

At the end of the study, perform an oral glucose tolerance test (OGTT) to assess glucose disposal.

-

Collect blood samples for the analysis of plasma insulin, triglycerides, and other relevant metabolic parameters.

-

Harvest tissues (e.g., liver, adipose tissue) for further analysis, such as gene expression studies or measurement of tissue-specific 11β-HSD1 activity.

Endpoints:

-

Primary: Change in fasting blood glucose levels.

-

Secondary:

-

Change in body weight.

-

Glucose excursion during OGTT.

-

Plasma insulin and triglyceride levels.

-

Tissue-specific 11β-HSD1 activity.

-

Caption: Workflow for a representative in vivo efficacy study.

Clinical Development Status

A thorough search of public clinical trial registries (e.g., ClinicalTrials.gov) did not yield any results for clinical studies involving this compound. This suggests that the compound may not have progressed to human clinical trials or that the trial information is not publicly disclosed.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of 11β-HSD1 with a clear mechanism of action that holds significant therapeutic potential for the treatment of metabolic diseases. The preclinical data, particularly its high in vitro potency against the human enzyme and its selectivity over 11β-HSD2, are encouraging.

However, the lack of publicly available in vivo efficacy and safety data, as well as the absence of information on its clinical development, are significant gaps in our understanding of its full therapeutic potential. Future research should focus on:

-

Comprehensive in vivo studies: Evaluating the efficacy of this compound in various animal models of metabolic disease to establish a clear dose-response relationship and to assess its impact on a wide range of metabolic parameters.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its suitability for clinical development.

-

Safety and toxicology studies: Conducting thorough preclinical safety assessments to identify any potential off-target effects or toxicities.

Should such studies yield positive results, the progression of this compound or structurally related compounds into clinical trials would be a logical next step in evaluating their potential as a novel therapy for type 2 diabetes, obesity, and the metabolic syndrome.

References

- 1. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylsulfonamidothiazoles as a new class of potential antidiabetic drugs. Discovery of potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to a Novel Therapeutic Approach for Type 2 Diabetes: A Profile of Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors

Disclaimer: Information regarding the specific compound "BVT-14225" is not publicly available. This document serves as an in-depth technical guide on a representative and well-characterized class of therapeutic agents for type 2 diabetes, Sodium-Glucose Cotransporter-2 (SGLT-2) inhibitors, to illustrate the requested format and content.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key contributor to hyperglycemia in T2DM is the reabsorption of glucose from the glomerular filtrate in the kidneys. Sodium-glucose cotransporter-2 (SGLT-2), located in the proximal renal tubules, is responsible for approximately 90% of this reabsorption.[1] Inhibition of SGLT-2 presents a novel, insulin-independent mechanism for managing T2DM by increasing urinary glucose excretion, thereby lowering plasma glucose levels.[1][2] This guide provides a technical overview of the SGLT-2 inhibitor class, using publicly available data on representative molecules such as Canagliflozin and Dapagliflozin.

Core Mechanism of Action

SGLT-2 inhibitors competitively and reversibly block the SGLT-2 protein in the proximal convoluted tubule of the kidney.[3] This action reduces the reabsorption of filtered glucose, lowers the renal threshold for glucose, and consequently increases urinary glucose excretion.[1][3] The resulting caloric loss can also contribute to weight reduction and a decrease in blood pressure.[4] This mechanism is independent of insulin secretion, making it an effective treatment option across various stages of T2DM.[1]

Caption: Mechanism of action for SGLT-2 inhibitors in the renal proximal tubule.

Quantitative Data: Clinical Efficacy

The following tables summarize the clinical efficacy of two representative SGLT-2 inhibitors, Dapagliflozin and Canagliflozin, as monotherapy or add-on therapy in patients with type 2 diabetes.

Table 1: Efficacy of Dapagliflozin in T2DM

| Trial/Parameter | Placebo | Dapagliflozin 5 mg | Dapagliflozin 10 mg | Duration | Study Population |

| Change in HbA1c (%) | -0.42 | -0.82 | -0.97 | 24 weeks | Add-on to Pioglitazone[5] |

| Change in HbA1c (%) | +0.02 | -0.58 | -0.78 | 102 weeks | Add-on to Metformin[6] |

| Change in Body Weight (kg) | +1.6 | -0.9 | -1.4 | 24 weeks | Add-on to Pioglitazone[5] |

| Change in Body Weight (kg) | -0.7 | -2.7 | -3.2 | 102 weeks | Add-on to Metformin[6] |

| Change in FPG (mmol/L) | -0.3 | -1.2 | -1.5 | 102 weeks | Add-on to Metformin[6] |

Table 2: Efficacy of Canagliflozin in Preclinical Models

| Animal Model | Treatment | Key Findings | Reference |

| Zucker Diabetic Fatty (ZDF) Rats | Canagliflozin (1 mg/kg) | Lowered renal threshold for glucose from 415 mg/dL to 94 mg/dL. | Liang et al., 2012[7][8] |

| ZDF Rats (4-week treatment) | Canagliflozin | Decreased HbA1c and improved measures of insulin secretion. | Liang et al., 2012[7][8] |

| db/db Mice | Canagliflozin (acute treatment) | Dose-dependently decreased blood glucose concentrations. | Liang et al., 2012[7][8] |

| Obese Animal Models | Canagliflozin | Increased urinary glucose excretion, decreased body weight gain, and reduced liver fat. | Liang et al., 2012[8][9] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel SGLT-2 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro SGLT-2 Inhibition Assay

This assay determines the potency of a test compound to inhibit SGLT-2-mediated glucose transport.

-

Cell Line: Human kidney proximal tubule cells (e.g., HK-2) endogenously expressing SGLT-2, or a cell line (e.g., CHO-K) overexpressing human SGLT-2.[9]

-

Substrate: A fluorescent, non-metabolizable glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), or radiolabeled α-methylglucoside (14C-AMG).[9][10]

-

Protocol:

-

Cell Culture: Plate cells in 96-well plates and culture until confluent.

-

Pre-incubation: Wash cells with a sodium-containing buffer. Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) or a known SGLT-2 inhibitor (e.g., Dapagliflozin) for 15-30 minutes at 37°C.[11]

-

Transport Initiation: Add the fluorescent or radiolabeled glucose analog to initiate the uptake reaction. Incubate for a defined period (e.g., 60-120 minutes) at 37°C.[12]

-

Transport Termination: Stop the reaction by washing the cells with ice-cold, sodium-free buffer.

-

Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader or radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

The OGTT assesses the effect of a test compound on glucose disposal after an oral glucose challenge in a relevant disease model (e.g., db/db mice).

-

Animal Model: Genetically diabetic mice (e.g., C57BL/6J-db/db) or diet-induced obese mice.

-

Protocol:

-

Acclimatization and Fasting: Acclimatize animals to handling. Fast the mice overnight (approximately 16-18 hours) with free access to water.[13]

-

Baseline Measurement: Record the body weight of each mouse. Collect a baseline blood sample (time 0) via tail snip to measure fasting blood glucose using a glucometer.[14]

-

Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally (p.o.) via gavage.

-

Glucose Challenge: After a set pre-treatment period (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.[14]

-

Blood Glucose Monitoring: Collect blood samples at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[15] Measure blood glucose at each time point.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A statistically significant reduction in AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

-

Preclinical Development Workflow

The following diagram illustrates a typical preclinical workflow for the development of a novel SGLT-2 inhibitor.

Caption: A representative preclinical workflow for SGLT-2 inhibitor development.

Conclusion

SGLT-2 inhibitors represent a significant advancement in the treatment of type 2 diabetes, offering a unique, insulin-independent mechanism of action that leads to improved glycemic control, weight loss, and cardiovascular benefits. The experimental protocols and development workflow outlined in this guide provide a framework for the evaluation and progression of novel therapeutic candidates targeting SGLT-2. While the specific details of "this compound" remain undisclosed, the principles and methodologies described herein are fundamental to the research and development of this promising class of antidiabetic agents.

References

- 1. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. SGLT2 Inhibitors: A Review of Canagliflozin [uspharmacist.com]

- 3. Mechanism of Action [jnjmedicalconnect.com]

- 4. What is the mechanism of Canagliflozin? [synapse.patsnap.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Dapagliflozin add-on to metformin in type 2 diabetes inadequately controlled with metformin: a randomized, double-blind, placebo-controlled 102-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Effect of canagliflozin on renal threshold for glucose, glycemia, and body weight in normal and diabetic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mmpc.org [mmpc.org]

- 14. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 15. meliordiscovery.com [meliordiscovery.com]

The Role of BVT-14225 in Metabolic Syndrome: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of BVT-14225, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in the context of metabolic syndrome research. This document details the mechanism of action, relevant signaling pathways, experimental protocols, and available preclinical data for this compound and related compounds, offering valuable insights for scientists and professionals in the field of drug discovery and development.

Introduction to this compound and its Target: 11β-HSD1

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key therapeutic target that has emerged in the study of metabolic syndrome is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue, where it is responsible for the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone. Elevated intracellular cortisol levels are known to contribute to the pathophysiology of metabolic syndrome.

This compound is a potent and selective inhibitor of the human 11β-HSD1 enzyme, belonging to the arylsulfonamidothiazole class of compounds.[1][2] Its ability to block the production of cortisol within specific tissues makes it a promising candidate for the treatment of metabolic syndrome and type 2 diabetes.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of the 11β-HSD1 enzyme. By blocking this enzyme, this compound reduces the intracellular concentration of active cortisol in tissues like the liver and adipose tissue. This, in turn, lessens the activation of the glucocorticoid receptor (GR), leading to a variety of beneficial downstream effects on glucose and lipid metabolism.

The signaling pathway can be summarized as follows:

References

BVT-14225: A Potent and Selective 11β-HSD1 Inhibitor for Glucocorticoid Metabolism Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BVT-14225, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and its role in the modulation of glucocorticoid metabolism. This document consolidates available data on its mechanism of action, potency, selectivity, and preclinical effects, offering a valuable resource for professionals in the fields of endocrinology, metabolic diseases, and drug discovery.

Introduction to this compound and Glucocorticoid Metabolism

Glucocorticoids, such as cortisol, play a pivotal role in regulating a wide array of physiological processes, including metabolism, inflammation, and stress response. The tissue-specific activity of glucocorticoids is not only determined by circulating hormone levels but is also finely tuned by intracellular enzymatic activity. A key enzyme in this local regulation is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

11β-HSD1 is a bidirectional enzyme that, in vivo, primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1][2] This enzymatic activity is particularly prominent in metabolic tissues such as the liver and adipose tissue.[3] Dysregulation of 11β-HSD1 has been implicated in the pathogenesis of various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes.[3][4]

This compound is a novel, non-steroidal small molecule identified as a potent and selective inhibitor of 11β-HSD1.[3][5][6] By blocking the conversion of cortisone to cortisol, this compound offers a targeted therapeutic approach to mitigate the detrimental effects of excess glucocorticoid activity in key metabolic tissues.

Mechanism of Action: The Glucocorticoid Activation Pathway

This compound exerts its effects by directly inhibiting the enzymatic activity of 11β-HSD1. This enzyme is located in the lumen of the endoplasmic reticulum and requires the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH).[1] The inhibition of 11β-HSD1 by this compound effectively reduces the intracellular concentration of active cortisol, leading to a downstream modulation of glucocorticoid receptor (GR)-mediated gene transcription.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel non-steroidal inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. endocrine.org [endocrine.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Preclinical Profile of BVT-14225: A Selective 11β-HSD1 Inhibitor

FOR IMMEDIATE RELEASE

This technical whitepaper provides a comprehensive overview of the preclinical data available for BVT-14225, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of metabolic diseases.

Core Compound Characteristics

This compound, with the formal name 2-[[(3-chloro-2-methylphenyl)sulfonyl]amino]-N,N-diethyl-4-thiazoleacetamide, is a small molecule inhibitor of 11β-HSD1.[1] This enzyme plays a crucial role in the intracellular regulation of glucocorticoids, converting inactive cortisone to active cortisol. Overactivity of 11β-HSD1 is implicated in various metabolic disorders, making it a key therapeutic target.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

| Parameter | Value | Species | Reference |

| IC50 (11β-HSD1) | 52 nM | Human | [1] |

| IC50 (11β-HSD1) | 284 nM | Mouse | [1] |

| IC50 (11β-HSD2) | >10,000 nM | Human | [1] |

| Inhibition in HEK293 cells | 55% at 10 µM | Human | [1] |

| In vivo Efficacy | Reduction in blood glucose levels | Rat | [1] |

| In vivo Dose | 50 mg/kg | Rat | [1] |

Table 1: In Vitro and In Vivo Activity of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Enzyme Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of this compound against human and mouse 11β-HSD1 and human 11β-HSD2 was determined using a standardized enzyme inhibition assay. While the specific buffer and substrate concentrations are not detailed in the available documentation, a general protocol can be inferred:

-

Enzyme Preparation: Recombinant human and mouse 11β-HSD1 and human 11β-HSD2 enzymes were used.

-

Substrate and Cofactor: The appropriate substrate (e.g., cortisone or a fluorescent analog) and the necessary cofactor (NADPH for the reductase activity of 11β-HSD1) were prepared in a suitable assay buffer.

-

Inhibitor Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Reaction: The enzyme, substrate, cofactor, and varying concentrations of this compound were incubated together.

-

Detection: The rate of product formation (e.g., cortisol or a fluorescent product) was measured over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

-

Data Analysis: The percentage of inhibition at each concentration of this compound was calculated relative to a control with no inhibitor. The IC50 value was then determined by fitting the data to a dose-response curve.

Cell-Based Inhibition Assay

The inhibitory activity of this compound in a cellular context was assessed using HEK293 cells expressing human 11β-HSD1.

-

Cell Culture: HEK293 cells stably transfected with the gene encoding human 11β-HSD1 (HSD11B1) were cultured under standard conditions.

-

Compound Treatment: The cells were treated with this compound at a concentration of 10 µM.

-

Substrate Addition: A known amount of substrate (cortisone) was added to the cell culture medium.

-

Incubation: The cells were incubated for a specific period to allow for the conversion of cortisone to cortisol.

-

Cortisol Measurement: The concentration of cortisol in the cell culture supernatant was measured using a suitable method, such as an ELISA or LC-MS/MS.

-

Inhibition Calculation: The percentage of inhibition was calculated by comparing the amount of cortisol produced in the presence of this compound to that produced in a vehicle-treated control.

In Vivo Diabetes Model

The anti-diabetic potential of this compound was evaluated in a rat model of diabetes induced by streptozotocin and nicotinamide.

-

Animal Model: Diabetes was induced in rats through the administration of streptozotocin and nicotinamide, a model that causes pancreatic β-cell damage and subsequent hyperglycemia.

-

Compound Administration: this compound was administered to the diabetic rats at a dose of 50 mg/kg. The route of administration (e.g., oral, intraperitoneal) is not specified in the available information.

-

Blood Glucose Monitoring: Blood glucose levels were monitored at various time points after the administration of this compound.

-

Efficacy Evaluation: The efficacy of this compound was determined by the extent of reduction in blood glucose levels compared to a vehicle-treated control group of diabetic rats.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflows.

Caption: Mechanism of action of this compound in inhibiting 11β-HSD1.

Caption: A generalized workflow for in vitro IC50 determination.

References

BVT-14225 (CAS 376638-65-2): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo data, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of metabolic diseases.

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue. By amplifying local glucocorticoid action, 11β-HSD1 plays a significant role in regulating glucose and lipid metabolism. Overexpression or increased activity of 11β-HSD1 is associated with insulin resistance, visceral obesity, and other features of the metabolic syndrome. Consequently, selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and related disorders. This compound (CAS 376638-65-2) is an arylsulfonamidothiazole derivative that has been identified as a selective inhibitor of 11β-HSD1.

Chemical Properties and Structure

| Property | Value |

| CAS Number | 376638-65-2 |

| IUPAC Name | 2-[[(3-chloro-2-methylphenyl)sulfonyl]amino]-N,N-diethyl-4-thiazoleacetamide |

| Molecular Formula | C₁₆H₂₀ClN₃O₃S₂ |

| Molecular Weight | 401.9 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) |

| Storage | -20°C |

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of 11β-HSD1. By blocking the conversion of cortisone to cortisol within target cells, this compound effectively reduces intracellular glucocorticoid concentrations. This, in turn, mitigates the detrimental effects of excess cortisol on glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control.

Signaling Pathway

The inhibition of 11β-HSD1 by this compound interrupts a key step in the glucocorticoid signaling cascade. The following diagram illustrates the simplified signaling pathway.

Caption: this compound inhibits 11β-HSD1, blocking cortisol production.

Preclinical Data

In Vitro Data

This compound has demonstrated potent and selective inhibition of 11β-HSD1 in enzymatic assays.

| Parameter | Species | Value | Reference |

| IC₅₀ (11β-HSD1) | Human | 52 nM | [1] |

| IC₅₀ (11β-HSD1) | Mouse | 284 nM | [1] |

| IC₅₀ (11β-HSD2) | Human | >10,000 nM | [1] |

| Cellular Inhibition | HEK293 cells expressing human HSD11B1 | 55% inhibition at 10 µM | [1] |

In Vivo Data

The efficacy of this compound has been evaluated in a preclinical model of type 2 diabetes.

| Animal Model | Treatment | Outcome | Reference |

| Streptozotocin-nicotinamide induced diabetic rats | 50 mg/kg this compound | Reduced blood glucose levels | [1] |

Experimental Protocols

11β-HSD1 Inhibition Assay (In Vitro)

This protocol describes a general method for determining the in vitro potency of compounds against 11β-HSD1.

References

BVT-14225: A Technical Overview of a Selective 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BVT-14225, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document details its chemical properties, mechanism of action, and relevant experimental protocols for its investigation in the context of metabolic diseases, particularly diabetes.

Core Molecular and Chemical Properties

This compound is a small molecule belonging to the arylsulfonamidothiazole class of compounds. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₂₀ClN₃O₃S₂[1][2][3] |

| Molecular Weight | 401.92 g/mol [1] |

| CAS Number | 376638-65-2[1][3] |

| Formal Name | 2-[[(3-chloro-2-methylphenyl)sulfonyl]amino]-N,N-diethyl-4-thiazoleacetamide[3] |

| Purity | ≥98%[3] |

| Appearance | Solid[2][3] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme crucial for the intracellular conversion of inactive cortisone to active cortisol.[4] This prereceptor regulation of glucocorticoid levels plays a significant role in various physiological and pathophysiological processes, including glucose metabolism.[5][6]

The overexpression or increased activity of 11β-HSD1 in key metabolic tissues, such as the liver and adipose tissue, leads to elevated intracellular cortisol levels. This amplification of glucocorticoid signaling through the glucocorticoid receptor (GR) can contribute to insulin resistance, a hallmark of type 2 diabetes. By inhibiting 11β-HSD1, this compound reduces the intracellular production of active glucocorticoids, thereby mitigating their detrimental effects on insulin sensitivity and glucose homeostasis.[6]

Figure 1: Simplified signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay

This protocol outlines a method to determine the in vitro potency of this compound in inhibiting 11β-HSD1 activity. The assay measures the conversion of cortisone to cortisol.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound (test inhibitor)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Stop solution (e.g., a solution containing a known inhibitor like glycyrrhetinic acid)

-

Detection reagents (e.g., cortisol-specific antibody and a labeled tracer for a competitive immunoassay)

-

384-well microplates

Procedure:

-

Prepare a solution of this compound at various concentrations.

-

In a 384-well plate, add the assay buffer, recombinant 11β-HSD1 enzyme, and NADPH.

-

Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

-

Initiate the enzymatic reaction by adding the substrate, cortisone.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of cortisol produced using a suitable detection method, such as a competitive ELISA or a fluorescence-based assay.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Figure 2: General workflow for the in vitro 11β-HSD1 inhibition assay.

In Vivo Model: Streptozotocin-Induced Diabetes in Rats

This protocol describes the induction of diabetes in rats using streptozotocin (STZ), a common model to evaluate the anti-diabetic effects of compounds like this compound.[7][8][9]

Animals:

-

Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250g)

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), freshly prepared

-

This compound

-

Vehicle for this compound administration

-

Glucometer and test strips

Procedure:

-

Induction of Diabetes:

-

Fast the rats overnight.

-

Freshly dissolve STZ in cold citrate buffer.

-

Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (dose can range from 40-65 mg/kg body weight, to be optimized based on the rat strain).[7][8][9]

-

Provide the rats with 5-10% sucrose solution for the first 24 hours post-injection to prevent hypoglycemia.

-

-

Confirmation of Diabetes:

-

After 72 hours, measure blood glucose levels from the tail vein.

-

Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.

-

-

Treatment with this compound:

-

Divide the diabetic rats into groups: a vehicle control group and one or more groups receiving different doses of this compound.

-

Administer this compound or the vehicle daily via the desired route (e.g., oral gavage) for the duration of the study (e.g., 2-4 weeks).

-

-

Monitoring and Endpoints:

-

Monitor body weight and blood glucose levels regularly.

-

At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, lipid profile) and harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, enzyme activity).

-

Figure 3: Workflow for an in vivo study using a streptozotocin-induced diabetic rat model.

References

- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptozotocin-induced experimental diabetes in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Effect of BVT-14225 on Blood Glucose Levels in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on BVT-14225, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and its effects on blood glucose levels in animal models of diabetes. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and illustrates the underlying signaling pathway.

Core Findings: this compound and Glycemic Control

This compound has been identified as an effective agent in reducing blood glucose levels in a well-established animal model of type 2 diabetes.[1] The primary mechanism of action for this effect is the inhibition of 11β-HSD1, an enzyme that plays a crucial role in the local regulation of glucocorticoid activity.[2][3]

Quantitative Data Summary

The key in vivo study data for this compound's effect on blood glucose is summarized in the table below. This data is derived from studies utilizing the streptozotocin (STZ) and nicotinamide-induced diabetic rat model, which mimics key aspects of type 2 diabetes.[4][5][6][7][8][9][10]

| Animal Model | Compound | Dosage | Treatment Duration | Effect on Blood Glucose | Reference |

| Streptozotocin-Nicotinamide Induced Diabetic Rat | This compound | 50 mg/kg | Not Specified | Significant Reduction | (Barf et al., 2002; Navarrete-Vázquez et al., 2014) |

Further detailed quantitative data from the primary publications are not publicly available at the time of this guide's compilation.

Mechanism of Action: 11β-HSD1 Inhibition

This compound is an arylsulfonamidothiazole that acts as a selective inhibitor of 11β-HSD1.[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents).[2][3] In metabolic tissues such as the liver and adipose tissue, elevated levels of cortisol can lead to insulin resistance and increased glucose production.[3] By inhibiting 11β-HSD1, this compound reduces the local concentration of active glucocorticoids in these tissues, thereby improving insulin sensitivity and lowering blood glucose levels.[11]

Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound exerts its glucose-lowering effects.

Experimental Protocols

The following section details the methodologies for the key experiments cited in the evaluation of this compound.

Streptozotocin-Nicotinamide Induced Diabetic Rat Model

This model is a widely used and accepted representation of non-insulin-dependent diabetes mellitus.

Induction Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.

-

Fasting: Rats are fasted overnight before the induction of diabetes.

-

Nicotinamide Administration: Nicotinamide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of approximately 110-230 mg/kg body weight.[9] This is done to partially protect the pancreatic β-cells from the cytotoxic effects of streptozotocin.[6]

-

Streptozotocin Administration: After a 15-30 minute interval, streptozotocin, dissolved in a citrate buffer (pH 4.5), is injected i.p. at a dose of around 65 mg/kg body weight.[9]

-

Glucose Administration: To prevent initial drug-induced hypoglycemia, rats are given access to a 5-10% glucose solution for the first 24 hours after STZ administration.

-

Confirmation of Diabetes: Diabetes is typically confirmed 72 hours after induction by measuring fasting blood glucose levels. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >180 mg/dL or 10 mmol/L) are considered diabetic and are selected for the study.

Experimental Workflow for this compound Efficacy Study

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound.

Blood Glucose Measurement

Blood samples are typically collected from the tail vein of conscious rats at specified time points throughout the study. Blood glucose concentrations are then measured using a calibrated glucometer. For more detailed analysis, plasma glucose can be determined using a glucose oxidase method with a spectrophotometer.

Conclusion

The available data strongly suggest that this compound, as a selective 11β-HSD1 inhibitor, effectively reduces blood glucose levels in a relevant animal model of type 2 diabetes. Its mechanism of action, centered on the modulation of intracellular glucocorticoid levels, presents a promising therapeutic avenue for the management of hyperglycemia. Further research is warranted to fully elucidate the quantitative dose-response relationship, long-term efficacy, and safety profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. if-pan.krakow.pl [if-pan.krakow.pl]

- 4. karger.com [karger.com]

- 5. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Streptozotocin-nicotinamide-induced diabetes in the rat. Characteristics of the experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Streptozotocin-nicotinamide-induced rat model of type 2 diabetes (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Streptozotocin–nicotinamide-induced diabetes in the rat. Characteristics of the experimental model | Semantic Scholar [semanticscholar.org]

- 11. Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 in antidiabetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Arylsulfonamidothiazoles as 11β-HSD1 Inhibitors: A Technical Guide

This in-depth technical guide provides a comprehensive overview of arylsulfonamidothiazoles as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of novel therapeutics for metabolic diseases.

Introduction: 11β-HSD1 as a Therapeutic Target

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor metabolism of glucocorticoids. It catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) within key metabolic tissues, including the liver, adipose tissue, and brain.[1][2] This localized amplification of glucocorticoid action has been implicated in the pathophysiology of numerous metabolic disorders.

Elevated 11β-HSD1 activity is associated with features of the metabolic syndrome, such as obesity, insulin resistance, and type 2 diabetes.[3] Preclinical studies using genetic knockout models have demonstrated that mice lacking the 11β-HSD1 gene are resistant to diet-induced obesity and exhibit improved insulin sensitivity.[2] Conversely, overexpression of 11β-HSD1 in adipose tissue leads to a metabolic syndrome-like phenotype.[2] Pharmacological inhibition of 11β-HSD1 in animal models has been shown to lower blood glucose, improve insulin sensitivity, and reduce body weight.[4][5] These findings have established 11β-HSD1 as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic diseases.[3][6]

Arylsulfonamidothiazoles: A Novel Class of 11β-HSD1 Inhibitors

Arylsulfonamidothiazoles have emerged as a novel and potent class of 11β-HSD1 inhibitors.[7][8] These compounds have demonstrated excellent inhibitory activity and selectivity against the 11β-HSD1 enzyme, with several candidates progressing to preclinical and clinical evaluation.[3] The general structure of arylsulfonamidothiazoles features a central thiazole ring linked to an arylsulfonamide moiety. Structure-activity relationship (SAR) studies have explored modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data on Arylsulfonamidothiazole Inhibitors

The following tables summarize the in vitro inhibitory activity and pharmacokinetic properties of selected arylsulfonamidothiazole derivatives.

Table 1: In Vitro Inhibitory Activity of Arylsulfonamidothiazole Derivatives against 11β-HSD1

| Compound | Human 11β-HSD1 IC50 (nM) | Murine 11β-HSD1 IC50 (nM) | Selectivity over 11β-HSD2 | Reference |

| 2a (BVT.14225) | 52 | - | >200-fold | [7][9] |

| 2b (BVT.2733) | - | 96 | >200-fold | [7][8] |

IC50 values were determined using a Scintillation Proximity Assay (SPA).[2][7]

Table 2: Pharmacokinetic Profile of Compound 2b (BVT.2733) in Mice

| Parameter | Value | Dosing | Reference |

| Terminal Half-life (t1/2) | 2.5 - 3.5 h | 10-100 mg/kg | [7] |

| Oral Bioavailability | ~21% | - | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of arylsulfonamidothiazole inhibitors of 11β-HSD1.

General Synthesis of Arylsulfonamidothiazoles

A representative synthetic route to arylsulfonamidothiazoles, such as compound 2b, is outlined below.[7]

Scheme 1: Synthesis of Arylsulfonamidothiazole 2b

-

Step a: Sulfonylation. 2-Amino-4-methylthiazole is reacted with 3-chloro-2-methylphenylsulfonyl chloride in the presence of pyridine to yield the corresponding sulfonamide.

-

Step b: Amide Coupling. The carboxylic acid intermediate is coupled with N-methylpiperazine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

In Vitro 11β-HSD1 Inhibition Assay: Scintillation Proximity Assay (SPA)

This protocol describes a commonly used method for measuring the in vitro inhibitory activity of compounds against 11β-HSD1.[2][7]

Materials:

-

Recombinant human or murine 11β-HSD1 (e.g., produced in Pichia pastoris)

-

[³H]-cortisone (substrate)

-

NADPH (cofactor)

-

Test compounds (inhibitors)

-

Glycyrrhetinic acid (stop reagent)

-

SPA beads (e.g., anti-mouse IgG-coated)

-

Monoclonal antibody against cortisol

-

Assay buffer (e.g., Tris-HCl with EDTA and glycerol)

-

Microplates (e.g., 96-well)

-

Scintillation counter

Procedure:

-

Prepare a substrate/cofactor mixture of [³H]-cortisone and NADPH in the assay buffer.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the recombinant 11β-HSD1 enzyme to the wells.

-

Initiate the enzymatic reaction by adding the substrate/cofactor mixture.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding a solution of glycyrrhetinic acid.

-

Add the anti-cortisol antibody and SPA beads to the wells.

-

Incubate to allow the [³H]-cortisol produced to bind to the antibody-bead complex.

-

Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of [³H]-cortisol produced.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

In Vivo Efficacy Study in a Diabetic Mouse Model

This protocol outlines a typical in vivo study to assess the anti-diabetic effects of an arylsulfonamidothiazole inhibitor.[7]

Animal Model:

-

Genetically diabetic mice, such as the KKAy mouse model, which exhibit hyperglycemia.

Procedure:

-

Acclimatize the animals to the housing conditions.

-

Divide the mice into groups: vehicle control and treatment groups receiving different doses of the test compound (e.g., 2b at 25, 50, and 100 mg/kg).

-

Administer the test compound or vehicle orally (p.o.) twice daily for a specified period (e.g., 11 days).

-

Monitor blood glucose levels at regular intervals (e.g., on days 3, 7, and 11) from tail vein blood samples using a glucometer.

-

At the end of the study, collect blood samples for pharmacokinetic analysis if required.

-

Analyze the data to determine the dose-dependent effect of the inhibitor on blood glucose levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of 11β-HSD1 and the experimental workflow for inhibitor screening.

Caption: 11β-HSD1 signaling and inhibition pathway.

Caption: Workflow for 11β-HSD1 inhibitor development.

Conclusion

Arylsulfonamidothiazoles represent a promising class of 11β-HSD1 inhibitors with demonstrated potential for the treatment of type 2 diabetes and other metabolic disorders. Their potent and selective inhibition of 11β-HSD1, coupled with favorable preclinical data, underscores their therapeutic potential. Further research and development in this area are warranted to fully elucidate their clinical utility. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing novel therapies targeting 11β-HSD1.

References

- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11β-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure based design of 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arylsulfonamidothiazoles as a new class of potential antidiabetic drugs. Discovery of potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BVT-14225: An In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. Dysregulation of 11β-HSD1 activity is implicated in various metabolic disorders, making it a key target for therapeutic intervention. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and to investigate its effects on the glucocorticoid signaling pathway.

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in regulating intracellular glucocorticoid levels. By converting cortisone to cortisol, 11β-HSD1 amplifies glucocorticoid action in a tissue-specific manner. Elevated 11β-HSD1 activity is associated with metabolic syndrome, type 2 diabetes, and obesity. This compound has been identified as a selective inhibitor of 11β-HSD1, offering a promising avenue for research and drug development. The following protocols describe standard in vitro methods to assess the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound and Other 11β-HSD1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | Human 11β-HSD1 | 52 | Enzymatic | Commercial Vendor Data |

| This compound | Mouse 11β-HSD1 | 284 | Enzymatic | Commercial Vendor Data |

| Carbenoxolone | Human 11β-HSD1 | - | Enzymatic | [1] |

| INCB13739 | Human 11β-HSD1 | 3.2 | Enzymatic | [1] |

| MK-0916 | - | 0.03 µM | In Vitro | [2] |

| Compound C | - | 0.07 µM | In Vitro | [2] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

11β-HSD1 Enzyme Inhibition Assay (ELISA-based)

This protocol describes a competitive ELISA-based assay to determine the in vitro potency of this compound in inhibiting 11β-HSD1 activity.

Materials:

-

Recombinant Human 11β-HSD1

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound

-

Anti-cortisol antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

96-well microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., carbenoxolone).

-

Enzyme Reaction:

-

To each well of a 96-well plate, add 20 µL of assay buffer.

-

Add 10 µL of the this compound dilution or control.

-

Add 10 µL of recombinant human 11β-HSD1 enzyme solution.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of a substrate/cofactor mix (cortisone and NADPH).

-

Incubate for 60 minutes at 37°C.

-

-

ELISA Detection:

-

Coat a separate 96-well plate with an anti-cortisol antibody overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Transfer 50 µL of the completed enzyme reaction mixture to the antibody-coated plate.

-

Add 50 µL of HRP-conjugated cortisol to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

The signal is inversely proportional to the amount of cortisol produced.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based 11β-HSD1 Activity Assay

This protocol measures the ability of this compound to inhibit 11β-HSD1 activity in a cellular context.

Materials:

-

A cell line expressing 11β-HSD1 (e.g., HEK293 cells transfected with the HSD11B1 gene)

-

Cell culture medium

-

Cortisone

-

This compound

-

Cortisol ELISA kit

-

96-well cell culture plate

-

Lysis buffer

Procedure:

-

Cell Culture: Seed the 11β-HSD1-expressing cells in a 96-well plate and culture until they reach approximately 80-90% confluency.

-

Compound Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.

-

Pre-incubate the cells for 1 hour at 37°C.

-

-

Substrate Addition: Add cortisone to each well to a final concentration in the low micromolar range.

-

Incubation: Incubate the plate for 4-24 hours at 37°C.

-

Sample Collection: Collect the cell culture supernatant.

-

Cortisol Measurement: Measure the concentration of cortisol in the supernatant using a commercial cortisol ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percent inhibition of cortisol production at each concentration of this compound compared to the vehicle control.

-

Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Visualizations

Signaling Pathway

Caption: this compound inhibits 11β-HSD1, blocking cortisol production.

Experimental Workflow

References

- 1. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Study of BVT-14225 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[1][2] By converting inactive cortisone to active cortisol in key metabolic tissues like the liver and adipose tissue, 11β-HSD1 amplifies local glucocorticoid action. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. This compound, by inhibiting this enzyme, presents a promising therapeutic strategy for these conditions. Preclinical studies have demonstrated the potential of 11β-HSD1 inhibitors to improve glycemic control, reduce body weight, and ameliorate dyslipidemia in rodent models of metabolic disease.

This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy and safety of this compound in rodent models of diabetes.

Signaling Pathway of 11β-HSD1 in Metabolic Disease

The signaling pathway illustrates how 11β-HSD1 inhibition by this compound can lead to improved metabolic outcomes.

Caption: 11β-HSD1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Rodent Model Selection and Induction of Diabetes

A well-characterized rodent model is critical for evaluating the anti-diabetic effects of this compound. The streptozotocin (STZ)-induced diabetic rat model is a commonly used and relevant model.

Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats

-

Animals: Male Sprague-Dawley rats (8-10 weeks old, 200-250 g) are commonly used. House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

-

Induction of Diabetes:

-

Fast the rats overnight (12-14 hours) with free access to water.

-

Prepare a fresh solution of STZ (Sigma-Aldrich) in cold 0.1 M citrate buffer (pH 4.5).

-

Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.[3][4] The optimal dose may need to be determined in a pilot study.

-

Administer a 5% glucose solution for 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.

-

-

Confirmation of Diabetes:

-

Measure blood glucose levels 72 hours after STZ injection from the tail vein using a glucometer.

-

Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and are included in the study.

-

This compound Formulation and Administration

Formulation (Suggested):

For oral administration, this compound can be formulated as a suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water. The stability and homogeneity of the formulation should be confirmed before the study.

Administration:

Administer this compound or vehicle to the rats once daily via oral gavage. The volume of administration should not exceed 10 mL/kg body weight.[1][2]

Protocol: Oral Gavage in Rats

-

Restraint: Gently restrain the rat, ensuring its body is straight and the head is slightly extended to facilitate the passage of the gavage needle.

-

Gavage Needle Insertion: Use a sterile, ball-tipped stainless steel or flexible plastic gavage needle (16-18 gauge for adult rats). Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

-

Administration: Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the formulated this compound or vehicle.

-

Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.

Experimental Design and Study Groups

A robust experimental design is essential for obtaining reliable and interpretable data.

Experimental Workflow Diagram:

Caption: Experimental Workflow for this compound In Vivo Study.

Study Groups (Example):

-

Group 1: Normal Control (NC): Healthy rats receiving vehicle.

-

Group 2: Diabetic Control (DC): STZ-induced diabetic rats receiving vehicle.

-

Group 3: this compound (Low Dose): STZ-induced diabetic rats receiving a low dose of this compound (e.g., 10 mg/kg).

-

Group 4: this compound (High Dose): STZ-induced diabetic rats receiving a high dose of this compound (e.g., 50 mg/kg).[1]

-

Group 5: Positive Control: STZ-induced diabetic rats receiving a standard anti-diabetic drug (e.g., Metformin).

Note: The number of animals per group should be sufficient for statistical power (typically n=8-10).

Efficacy and Safety Assessment

A comprehensive assessment of efficacy and safety is crucial.

Efficacy Parameters:

-

Body Weight and Food/Water Intake: Monitor daily or weekly.

-

Fasting Blood Glucose: Measure weekly from the tail vein.

-

Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess glucose disposal.

-

Fast rats overnight.

-

Administer a glucose solution (2 g/kg) orally.

-

Collect blood samples at 0, 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.

-

-

Serum Insulin Levels: Measure at the end of the study using an ELISA kit.

-

Lipid Profile: Analyze serum levels of triglycerides, total cholesterol, HDL, and LDL.

Safety and Toxicity Parameters:

-

Clinical Observations: Monitor daily for any signs of toxicity (e.g., changes in behavior, appearance).

-

Organ Weights: At the end of the study, weigh key organs (liver, kidneys, pancreas).

-

Histopathology: Collect liver, kidney, and pancreas tissues for histopathological examination to assess any tissue damage.[5][6]

-

Biochemical Analysis: Analyze serum for markers of liver function (ALT, AST) and kidney function (BUN, creatinine).[5][6]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Metabolic Parameters

| Group | Treatment | Initial Body Weight (g) | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) | Serum Insulin (ng/mL) |

| 1 | Normal Control | ||||

| 2 | Diabetic Control | ||||

| 3 | This compound (10 mg/kg) | ||||

| 4 | This compound (50 mg/kg) | ||||

| 5 | Positive Control |

Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT)

| Group | Treatment | AUC Glucose (mg·h/dL) |

| 1 | Normal Control | |

| 2 | Diabetic Control | |

| 3 | This compound (10 mg/kg) | |

| 4 | This compound (50 mg/kg) | |

| 5 | Positive Control |

Table 3: Effect of this compound on Serum Lipid Profile